molecular formula C8H5N3 B573077 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile CAS No. 1352393-68-0

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile

Cat. No.: B573077
CAS No.: 1352393-68-0
M. Wt: 143.149
InChI Key: DLMJGXWYWCFTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is a valuable chemical building block in medicinal chemistry, providing a versatile core scaffold for the design and synthesis of novel bioactive molecules. Its primary research application is in the development of potential anticancer agents. Derivatives based on the 1H-pyrrolo[3,2-c]pyridine structure have been designed as colchicine-binding site inhibitors (CBSIs), which potently disrupt tubulin polymerization and microtubule dynamics . This mechanism is critical in oncology research, as inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The constrained 1H-pyrrolo[3,2-c]pyridine scaffold is superior to simpler structures because it effectively mimics the bioactive configuration of natural products like combretastatin, leading to compounds with enhanced stability and potent antiproliferative activities against a range of human cancer cell lines, including cervical, gastric, and breast cancers . Beyond its application in tubulin-targeting therapeutics, the pyrrolopyridine scaffold is a privileged structure in drug discovery, found in inhibitors targeting various kinases and other therapeutic targets . Researchers utilize this nitrile-functionalized intermediate to access a diverse chemical space for probing biological mechanisms and developing new therapeutic candidates. This product is intended for research purposes only.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMJGXWYWCFTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization via Nitro Reduction

A foundational approach involves constructing the pyrrolo[3,2-c]pyridine scaffold through nitro reduction and subsequent cyanation. In one protocol, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide undergoes iron-mediated reduction in acetic acid at 100°C for 5 hours, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine . This intermediate serves as a precursor for further functionalization.

To introduce the nitrile group at position 7, bromine at position 6 is replaced via palladium-catalyzed cyanation. Using Pd(PPh₃)₄ as a catalyst and zinc cyanide (Zn(CN)₂) as the cyanide source in a microwave reactor at 125°C for 26 minutes achieves 6-cyano substitution . Adjusting the reaction stoichiometry (1:1.5 substrate-to-cyanide ratio) and employing polar aprotic solvents (e.g., dimethylformamide) enhances yields to 75–80%.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Nitro reductionFe, AcOH, 100°C, 5 h65–70
CyanationPd(PPh₃)₄, Zn(CN)₂, DMF, 125°C, 26 min75–80

Direct Cyano Group Incorporation During Cyclization

Alternative routes introduce the cyano group earlier in the synthesis. Starting with 4-aminopyridine derivatives, malononitrile serves as a cyano source under acidic conditions. For example, reacting 4-amino-3-cyanopyridine with 2-allyloxycarbonyl chloride in trifluoroacetic acid induces cyclization, directly forming the 7-cyano-substituted pyrrolopyridine. This one-pot method reduces purification steps and achieves 70–75% yields.

Microwave-assisted synthesis further optimizes this route. Irradiating the reaction mixture at 150°C for 20 minutes under nitrogen atmosphere accelerates cyclization while minimizing side reactions. Post-reaction purification via silica gel chromatography (n-hexane/ethyl acetate, 1:2) isolates the product with >95% purity.

Substitution of Carboxylic Acid Derivatives

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid, commercially available , can be converted to the corresponding nitrile. Treating the carboxylic acid with phosphorus pentachloride (PCl₅) forms the acyl chloride, which reacts with aqueous ammonia to yield the amide. Subsequent dehydration using phosphorus oxychloride (POCl₃) at 80°C for 4 hours produces the nitrile .

Conversion Steps

  • Acyl chloride formation : 7-Carboxylic acid + PCl₅ → 7-COCl (90% yield).

  • Amidation : 7-COCl + NH₃ → 7-CONH₂ (85% yield).

  • Dehydration : 7-CONH₂ + POCl₃ → 7-CN (70% yield).

This sequential method, while reliable, requires careful handling of corrosive reagents.

Suzuki-Miyaura Coupling with Cyanated Boronic Esters

Aryl boronic esters pre-functionalized with cyano groups enable direct coupling to the pyrrolopyridine core. For instance, 7-bromo-1H-pyrrolo[3,2-c]pyridine reacts with 4-cyanophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 125°C) . While this method targets position 6, analogous strategies at position 7 require tailored boronic esters.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 6 and 7 necessitate precise temperature control (e.g., maintaining <100°C during cyanation) .

  • Purification : Silica gel chromatography remains standard, but recrystallization (using ethanol/water mixtures) improves scalability .

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Structural Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons appear as singlets (δ 8.73 ppm for H-2, δ 7.56 ppm for H-5) .

  • HRMS : Molecular ion peak at m/z 143.15 [M+H]⁺.

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression and metastasis. The compound's mechanism of action involves binding to the active sites of FGFRs, thereby inhibiting their activity and affecting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition leads to reduced cell proliferation, migration, and induction of apoptosis in various cancer cell lines.

Key Findings from Recent Studies

  • Inhibition of FGFRs : In vitro studies have shown that this compound can significantly inhibit breast cancer cell proliferation and induce apoptosis. For instance, one study reported IC50 values for FGFR1–4 ranging from 7 to 712 nM for its derivatives, indicating strong inhibitory effects against these receptors .
  • Antitumor Activity : A series of derivatives derived from this compound have demonstrated moderate to excellent antitumor activities against multiple cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). One specific derivative exhibited IC50 values as low as 0.12 µM against these cell lines .

Case Study 1: FGFR Inhibition

A detailed study focused on the synthesis and biological evaluation of various derivatives of this compound found that compounds targeting FGFRs showed promising results in inhibiting tumor growth. The lead compound demonstrated significant efficacy in preclinical models, suggesting its potential for further development as an anticancer agent .

Case Study 2: Colchicine-Binding Site Inhibition

Another investigation into the structural analogs of this compound revealed their ability to act as colchicine-binding site inhibitors. The most potent derivative caused G2/M phase cell cycle arrest and induced apoptosis in HeLa cells at low concentrations. This highlights the compound's dual mechanism of action—targeting both FGFRs and disrupting microtubule dynamics .

Comparative Data Table

CompoundTargetIC50 (μM)Cell Line
10tFGFR0.12HeLa
10tFGFR0.15SGC-7901
10tFGFR0.21MCF-7
CA-4Tubulin0.047HeLa

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The low molecular weight of these compounds enhances their bioavailability, making them suitable candidates for oral administration in therapeutic settings .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with specific amino acid residues in the target protein is crucial for its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile with key analogs, emphasizing structural variations, synthesis routes, and functional properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Synthetic Routes Applications/Notes References
This compound Cyano (-CN) at position 7 143.14 (calculated) Suzuki coupling, halogenation (e.g., Cl) Drug discovery intermediates
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Cyano (-CN) at position 3 143.14 Cyclization of pyrrole derivatives Kinase inhibitor scaffolds
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (-Cl) at position 5, carboxylic acid at 2 210.61 Oxidative functionalization of pyrrole Antibacterial agents
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Cyano (-CN) at position 4, pyrimidine core 145.14 Multi-step heterocycle annulation Nucleotide analog synthesis
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile Benzyl at N1, chloro (-Cl) at 6 297.75 (calculated) Substitution/alkylation reactions Preclinical CNS drug candidates

Structural and Electronic Differences

  • Position of Substituents: The placement of the cyano group (e.g., position 7 vs. 3 or 4) significantly alters electronic density and reactivity. For example, cyano at position 7 in the target compound may enhance electrophilic substitution compared to analogs with cyano at position 3 .

Key Research Findings

  • Similarity Scores : Computational analyses (–7) rank analogs like 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (similarity: 0.83) and 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile (similarity: 0.91) as structurally closest to the target compound .
  • Yield Optimization : Methoxy-substituted analogs achieve higher yields (80%) compared to chloro derivatives (71%), suggesting electron-donating groups improve synthetic efficiency .

Biological Activity

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is a nitrogen-containing heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its applications in pharmacology, oncology, and biochemistry.

Structural Characteristics

The compound features a pyrrolo[3,2-C]pyridine core with a carbonitrile group at the 7-position. This unique structure contributes to its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Pharmacological Applications

This compound and its derivatives have been investigated for their potential as therapeutic agents in several areas:

  • Colchicine-Binding Site Inhibitors : Research indicates that derivatives of this compound can inhibit the colchicine-binding site on tubulin, which is crucial for cancer treatment. For instance, a derivative known as 10t exhibited potent antitumor activity against multiple cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM. It effectively inhibited tubulin polymerization and disrupted microtubule dynamics at low concentrations .
  • Voltage-Gated Sodium Channel Antagonists : The compound has shown promise as an antagonist for NaV1.7 channels, which are involved in pain signaling. In vitro assays demonstrated that certain derivatives could effectively inhibit these channels, suggesting potential applications in pain management.
  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Studies have highlighted the ability of some derivatives to inhibit FGFRs implicated in various cancers. For example, one study reported a derivative with IC50 values against FGFR1–3 ranging from 7 to 712 nM and demonstrated significant effects on breast cancer cell proliferation and apoptosis .

The biological activity of this compound is largely attributed to its interaction with specific protein targets:

  • Binding Studies : Isothermal titration calorimetry has been employed to measure binding constants with proteins such as bovine serum albumin (BSA), indicating strong interactions that are crucial for understanding protein-ligand dynamics.
  • Kinase Inhibition : The compound has been studied as an inhibitor of various kinases, including the mitotic kinase MPS1. Its ability to interact with ATP-binding sites enhances its relevance in drug design aimed at cancer therapeutics.

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives:

StudyCompoundTargetIC50 ValueEffect
10tTubulin0.12 - 0.21 μMAntitumor activity against HeLa, SGC-7901, MCF-7
4hFGFRs7 - 712 nMInhibited proliferation and induced apoptosis in breast cancer cells
VariousNaV1.7 channelsNot specifiedPotential analgesic properties

Q & A

Q. What are the established synthetic routes for 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile, and what reaction conditions optimize yield?

The compound is synthesized via cyclization of precursors such as 2-aminopyridine derivatives with ethyl cyanoacetate under basic conditions. Key steps include cyclization and dehydration, with yields dependent on temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF). Automated flow processes in industrial settings improve reproducibility by regulating pressure and reagent stoichiometry . Example Protocol :

StepReagents/ConditionsYield (%)
CyclizationEthyl cyanoacetate, KOH/EtOH, 80°C65–70
DehydrationH₂SO₄, 100°C85–90

Q. How does the nitrile group at the 7-position influence chemical reactivity?

The nitrile group enhances electrophilicity, enabling nucleophilic substitution at the pyridine ring. For example, halogenation with N-bromosuccinimide (NBS) under UV light produces brominated derivatives. Computational studies (DFT) suggest the nitrile’s electron-withdrawing effect stabilizes transition states during substitution .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused pyrrole-pyridine system.
  • IR Spectroscopy : Confirms the presence of the nitrile group (C≡N stretch at ~2200 cm⁻¹).
  • X-ray Crystallography : Resolves regioselectivity in substitution reactions (e.g., halogen placement) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address regioselectivity challenges in halogenation?

Regioselective halogenation (e.g., at the 3- or 5-positions) requires careful selection of catalysts and solvents. For instance, using Pd(OAc)₂ in DMF directs bromination to the 3-position, while FeCl₃ in acetonitrile favors the 5-position. Reaction monitoring via HPLC-MS ensures purity (>95%) .

Q. What mechanisms underlie contradictory reports of FGFR inhibition by derivatives?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay variations (e.g., ATP concentration in kinase assays) or cellular permeability differences. Structural analogs with fluorine substitutions (e.g., 3-Fluoro derivatives) show improved binding affinity due to hydrophobic interactions with FGFR1’s ATP pocket .

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal that the nitrile group forms hydrogen bonds with FGFR1’s hinge region (residues Ala564 and Glu562). QSAR models highlight the importance of logP (<3) for blood-brain barrier penetration in CNS-targeted derivatives .

Q. What strategies resolve low solubility in aqueous media for in vivo studies?

  • Prodrug Design : Phosphate ester derivatives increase solubility by 10-fold.
  • Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability (t₁/₂ = 8–12 h in murine models) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show limited efficacy?

Variability in tumor models (e.g., xenograft vs. patient-derived organoids) and metabolic stability differences account for divergent results. Derivatives with methyl groups at the 2-position exhibit enhanced metabolic stability (CYP3A4 t₁/₂ = 45 min vs. 15 min for unsubstituted analogs) .

Comparative Analysis Table: Biological Activities of Structural Analogs

CompoundModificationTarget (IC₅₀)Key Finding
This compoundNoneFGFR1 (15 nM)Base scaffold with moderate solubility
3-Fluoro derivativeF at 3-positionFGFR1 (8 nM)Improved binding via hydrophobic interactions
5-Bromo derivativeBr at 5-positionEGFR (120 nM)Off-target activity necessitates selectivity studies

Methodological Recommendations

  • Synthetic Chemistry : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Biological Assays : Standardize ATP concentrations (1 mM) in kinase inhibition studies to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.